molecular formula C7H12O4 B6299446 Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate CAS No. 2231665-69-1

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate

Cat. No.: B6299446
CAS No.: 2231665-69-1
M. Wt: 160.17 g/mol
InChI Key: GXVXCKZDBNGPFG-UHFFFAOYSA-N
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Description

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol. It features a four-membered cyclobutane ring with a methyl ester group attached to one carbon (carboxylate), a hydroxyl group on another carbon, and a methoxy group on the remaining carbon, trans to the hydroxyl group.

Preparation Methods

The synthesis of Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Functional Group Introduction: The hydroxyl and methoxy groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Esterification: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate undergoes several types of chemical reactions:

    Hydrolysis: The ester group can be hydrolyzed to produce methanol and the corresponding carboxylic acid under acidic or basic conditions.

    Esterification: The hydroxyl group can react with carboxylic acids to form different esters.

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Scientific Research Applications

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules due to its unique functional groups and ring structure.

    Biology: The compound’s hydroxyl and carboxylate groups may interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Its potential biological activity could be explored for developing new pharmaceuticals, particularly in medicinal chemistry.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The cyclobutane ring’s rigidity may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate can be compared with other cyclobutane derivatives and methoxy esters:

    Cyclobutane-1,2-dicarboxylic acid: Lacks the hydroxyl and methoxy groups, making it less versatile in chemical reactions.

    Methyl 3-hydroxy-2-methoxypropanoate: Contains a three-membered ring, which is less stable and less rigid than the four-membered cyclobutane ring.

    Ethyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially affecting its reactivity and solubility.

These comparisons highlight the unique combination of functional groups and ring structure in this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVXCKZDBNGPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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